(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6-2-3-7(14-6)4-8-9(5-11)12-15-10(8)13/h2-4H,5H2,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKFFQGOYULBML-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one typically involves the reaction of 5-methyl-2-furaldehyde with chloromethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isoxazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one could inhibit the growth of various bacterial strains, suggesting potential as a new class of antibiotics .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of isoxazole derivatives. Compounds in this class have been shown to reduce inflammation markers in preclinical models, which may lead to their application in treating inflammatory diseases .
Case Study: Isoxazole Derivatives as Anti-cancer Agents
A specific study focused on the synthesis of isoxazole derivatives, including this compound, evaluated their cytotoxic effects against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, positioning them as candidates for further development in cancer therapy .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research has demonstrated that isoxazole derivatives can act as effective insecticides and herbicides due to their ability to disrupt biological processes in pests .
Case Study: Field Trials of Isoxazole-Based Pesticides
Field trials conducted with isoxazole-based pesticides revealed significant reductions in pest populations while maintaining crop health. These studies highlight the efficacy of such compounds in sustainable agriculture practices .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Case Study: Development of High-Performance Polymers
Research involving the integration of isoxazole derivatives into polymer formulations demonstrated improved performance characteristics, making them suitable for high-temperature applications .
Data Tables
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The isoxazol-5(4H)-one scaffold is highly tunable, with substituents at positions 3 and 4 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Influence on Melting Points: Electron-withdrawing groups (e.g., bromine in 4j) increase melting points compared to methyl or chloromethyl groups .
- Solubility Trends: Chlorinated derivatives (e.g., chloromethyl at R3) show higher solubility in chloroform, while polar substituents (e.g., hydroxy or methoxy groups) enhance solubility in DMSO .
- Biological Activity: Thiophene and bromophenyl substituents (e.g., 4p, 4j) exhibit notable antioxidant and antibacterial activities, whereas chloromethyl groups may enhance antimicrobial potency due to increased lipophilicity .
Stability and Reactivity
- Base Sensitivity: Isoxazol-5(4H)-ones unsubstituted at position 3 undergo rearrangement to α-cyano acids under basic conditions . The chloromethyl group at R3 likely stabilizes the core against such rearrangements.
- Thermal Stability: Methyl and chloromethyl substituents enhance thermal stability compared to unsubstituted derivatives, as seen in 4j (mp 154–156°C) vs. 4p (mp 144–145°C) .
Biological Activity
The compound (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a distinctive isoxazole ring. The presence of the chloromethyl and furyl groups contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of isoxazole, including the compound , exhibit significant biological activities such as:
- Anticancer Activity : Many studies have reported that isoxazole derivatives can induce apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : Some compounds in this class show promise in reducing inflammation markers.
- Enzyme Inhibition : Isoxazole derivatives have been studied for their ability to inhibit specific enzymes related to cancer progression.
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. Research findings include:
- Cytotoxicity Studies :
-
Mechanism of Action :
- The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways. Flow cytometry analyses revealed that treated cells showed increased levels of early apoptosis markers .
- Additionally, the compound was found to inhibit heat shock protein 90 (Hsp90), a chaperone protein involved in cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the isoxazole ring significantly affect biological activity. For instance:
- Substituent Variations : The introduction of different substituents on the isoxazole ring enhances or diminishes anticancer activity. Compounds with methyl or methoxy groups showed improved cytotoxicity compared to those with halogen substitutions .
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 15 | Apoptosis induction via caspase activation |
| B | A549 | 12 | Hsp90 inhibition |
| C | U87 (glioblastoma) | 18 | Cell cycle arrest in G2/M phase |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one?
- Methodological Answer : The synthesis of isoxazolone derivatives typically involves a one-pot condensation of hydroxylamine hydrochloride, acetylacetone derivatives, and substituted aldehydes in the presence of an acid catalyst like citric acid. For example, reactions optimized at 80–100°C for 5–24 hours under reflux yield 70–90% products. Citric acid acts as a dual catalyst, promoting both cyclization and stabilization of intermediates. Reaction progress should be monitored via TLC, and purity confirmed by melting point analysis and NMR .
Q. How can the (E)-configuration of the exocyclic double bond in this compound be confirmed experimentally?
- Methodological Answer : The (E)-stereochemistry can be confirmed using -NMR spectroscopy. In the (E)-isomer, the vinylic proton adjacent to the chloromethyl group typically appears as a singlet due to restricted rotation, whereas (Z)-isomers show splitting. Additionally, FT-IR can detect C=O stretching (~1700 cm) and conjugated C=C bonds (~1600 cm). Cross-validation with known literature melting points further supports structural assignment .
Q. What precautions are necessary for handling and storing this compound in the laboratory?
- Methodological Answer : The compound’s chloromethyl group makes it moisture-sensitive. Store under inert gas (N/Ar) at –20°C in amber vials to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with oxidizing agents due to potential exothermic decomposition .
Advanced Research Questions
Q. How does the choice of catalyst influence the regioselectivity of isoxazolone formation?
- Methodological Answer : Acid catalysts like citric acid favor the (Z)-isomer due to protonation of the carbonyl oxygen, stabilizing the transition state. In contrast, base catalysts (e.g., KCO) promote (E)-isomer formation via deprotonation of the enol intermediate. Mechanistic studies using DFT calculations or isotopic labeling (e.g., ) can elucidate the pathway .
Q. What strategies can resolve contradictions between spectroscopic data and computational modeling for structural validation?
- Methodological Answer : Discrepancies between experimental NMR shifts and computed values (e.g., using Gaussian) may arise from solvent effects or dynamic processes. Use variable-temperature NMR to detect conformational exchange. For ambiguous cases, X-ray crystallography provides definitive proof, as demonstrated for related isoxazolones with halogen substituents .
Q. How can degradation during prolonged analytical studies (e.g., HSI or HPLC) be minimized?
- Methodological Answer : Sample degradation in hyperspectral imaging (HSI) or HPLC can be mitigated by cooling the sample to 4°C and using stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition. For HPLC, acidified mobile phases (0.1% TFA) improve peak symmetry and reduce tailing caused by hydrolysis .
Q. What synthetic routes enable derivatization of the chloromethyl group for biological activity studies?
- Methodological Answer : The chloromethyl group can undergo nucleophilic substitution with amines (e.g., piperidine) or thiols to generate libraries of analogs. For instance, coupling with 4-hydroxypiperidine in DMF at 60°C yields carboxamide derivatives. Purity is assessed via -NMR integration of diagnostic peaks (e.g., –CHCl at δ 4.5 ppm) .
Q. How do electronic effects of substituents on the furyl ring impact the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO) on the furyl ring decrease electron density, slowing [3+2] cycloaddition with dipolarophiles like acrylates. Hammett plots (σ values vs. reaction rates) quantify these effects. Computational studies (e.g., NBO analysis) can further correlate substituent effects with frontier molecular orbitals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
